Blumenol C glucoside
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Overview
Description
Blumenol C glucoside is a natural compound belonging to the class of terpenoids. It is primarily found in certain plants, such as Stachys byzantina, and is known for its osteogenic activity, which means it can stimulate bone formation and regeneration . The compound is a white crystalline solid with a unique sweet taste and is soluble in water and some organic solvents .
Mechanism of Action
Mode of Action
It’s known that the compound has been revised as (6r,9s)- and (6r,9r)- 9-hydroxymegastigman-4-en-3-one 9-o-b-d-glucopyranosides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Blumenol C glucoside is currently limited
Result of Action
Byzantionoside B has been reported to have anti-inflammatory and antibacterial effects, suggesting potential therapeutic applications in treating inflammatory and infectious diseases . .
Biochemical Analysis
Biochemical Properties
Byzantionoside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Byzantionoside B has been shown to increase alkaline phosphatase activity in human osteoblast cells, which is crucial for bone mineralization . Additionally, it interacts with calcium ions, enhancing the calcium content in the mineralized matrix . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.
Cellular Effects
Byzantionoside B exerts notable effects on various cell types and cellular processes. In human osteoblast cells, it promotes differentiation and mineralization by increasing alkaline phosphatase activity and calcium content . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the differentiation and mineralization processes in osteoblasts, which are essential for bone formation and maintenance .
Molecular Mechanism
The molecular mechanism of Byzantionoside B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme activation or inhibition. For instance, Byzantionoside B activates alkaline phosphatase, an enzyme critical for bone mineralization . Additionally, it influences gene expression by modulating the activity of transcription factors involved in osteoblast differentiation and mineralization . These molecular interactions underscore the compound’s potential therapeutic applications in bone health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Byzantionoside B have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Byzantionoside B remains relatively stable under controlled conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that Byzantionoside B continues to promote osteoblast differentiation and mineralization, suggesting sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of Byzantionoside B vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone mineralization and improve bone density without adverse effects . At higher doses, Byzantionoside B may exhibit toxic or adverse effects, including potential disruptions in calcium homeostasis and enzyme activity . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
Byzantionoside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes enzymatic hydrolysis to produce its aglycone form, which retains biological activity . The compound also influences metabolic flux and metabolite levels, particularly in pathways related to bone mineralization and calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of Byzantionoside B within cells and tissues involve specific transporters and binding proteins. The compound is efficiently transported across cell membranes, facilitated by glucose transporters due to its glucoside structure . Once inside the cells, Byzantionoside B is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . Its efficient transport and distribution are essential for its therapeutic efficacy.
Subcellular Localization
Byzantionoside B exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus of osteoblast cells, where it interacts with enzymes and transcription factors involved in bone mineralization . This subcellular localization is directed by targeting signals and post-translational modifications that guide Byzantionoside B to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Blumenol C glucoside is typically extracted from plants using solvent extraction methods. The process involves extracting the compound from the aerial parts of plants like Stachys byzantina using solvents such as methanol or ethanol. The extract is then purified using techniques like column chromatography, crystallization, and filtration
Chemical Reactions Analysis
Blumenol C glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Blumenol C glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and their derivatives.
Comparison with Similar Compounds
Blumenol C glucoside is similar to other megastigmane glucosides, such as this compound and leeaoside. it is unique due to its specific stereochemistry and its potent osteogenic activity . Similar compounds include:
Properties
IUPAC Name |
3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-23-6 |
Source
|
Record name | Blumenol C glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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